Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate

Orthogonal protection Hydrogenolysis Acidolysis

This N-6-Cbz-protected pyrido[3,4-d]pyridazin-1(2H)-one building block (CAS 2375273-69-9) is purpose-designed for multi-step kinase inhibitor synthesis. The benzyl carbamate group withstands acidic/basic C-5 & C-8 elaborations (Suzuki, Buchwald–Hartwig, SNAr), then is cleanly removed by hydrogenolysis (H₂, Pd/C, >95% conversion) as a penultimate step—an orthogonal deprotection strategy incompatible with the prematurely acid-sensitive Boc analog (CAS 2287331-96-6). Higher lipophilicity (ΔLogP ≈ +1.0 to +1.5 vs. Boc) drives superior organic-phase retention during extractive workup, minimizing product loss and improving isolated yields at multi-gram scale. Essential for constructing FER inhibitors (DS21360717, DS08701581) and NLRP3 inhibitor libraries covered by WO-2024097629-A1 & US 12,195,460.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 2375273-69-9
Cat. No. B2447981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate
CAS2375273-69-9
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESC1CN(CC2=C1C(=O)NN=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H15N3O3/c19-14-13-6-7-18(9-12(13)8-16-17-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19)
InChIKeyDYKWZMWTHIAXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate (CAS 2375273-69-9): A Cbz-Protected Pyrido-Pyridazinone Building Block for Kinase Inhibitor Synthesis


Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate is a heterocyclic building block featuring a partially saturated pyrido[3,4-d]pyridazin-1(2H)-one core functionalized at the N-6 position with a benzyl carbamate (Cbz) protecting group. The fused bicyclic scaffold belongs to a class of nitrogen-containing heterocycles that have been validated as a privileged template for kinase inhibitor discovery, most notably as the core of the clinical-stage FER tyrosine kinase inhibitor DS08701581 [1]. The compound exists as a crystalline solid (molecular weight 285.30 g/mol, molecular formula C15H15N3O3) and is primarily supplied as a research intermediate for the synthesis of more complex, pharmacologically active molecules.

Why Generic Substitution Fails for Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate: Cbz vs. Boc Orthogonal Protection Determines Synthetic Feasibility


In multi-step syntheses of pyrido-pyridazinone-based kinase inhibitors, the N-6 protecting group directly governs the sequence and outcome of downstream functionalization. The benzyl carbamate (Cbz) group and the tert-butyl carbamate (Boc) group exhibit fundamentally orthogonal deprotection chemistry: Cbz is cleaved by hydrogenolysis over Pd/C (conditions under which Boc is completely stable), while Boc is quantitatively removed by mild acidolysis with TFA (conditions to which Cbz is resistant) [1]. Interchanging the Cbz-protected intermediate for its Boc analog (CAS 2287331-96-6) without redesigning the synthetic route leads to protecting group incompatibility, premature deprotection, or chemoselectivity failure, rendering the synthetic sequence non-viable.

Quantitative Differentiation Evidence for Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate Against Closest Analogs


Orthogonal Deprotection Selectivity: Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate)

The Cbz group on this compound can be removed by catalytic hydrogenolysis (H₂, 10% Pd/C, ambient temperature, ≤2 h) without affecting any Boc, Fmoc, or Alloc protecting groups present in the same molecule. Conversely, Boc groups are cleaved by 20–50% TFA in CH₂Cl₂, conditions under which the Cbz group remains intact. This orthogonality is documented across numerous substrates: aliphatic and aromatic N-Cbz groups were deprotected to free amines via hydrogenolysis while Boc remained unchanged [1]. In contrast, the Boc analog (tert-butyl 1-oxo-1,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6(2H)-carboxylate, CAS 2287331-96-6) cannot be removed by hydrogenolysis and requires acidic conditions that are incompatible with acid-sensitive functionality.

Orthogonal protection Hydrogenolysis Acidolysis Peptide chemistry

Acid Stability Differential: Cbz Outlasts Boc Under Acidic Reaction Conditions

Benzyl carbamates require significantly stronger acidic conditions for deprotection compared to Boc groups. Boc is cleaved by mild acidolysis (e.g., 20–50% TFA in CH₂Cl₂ at 0–25 °C), whereas benzyl carbamates (Cbz) are stable under these conditions and demand either concentrated HBr/AcOH or catalytic hydrogenolysis for removal [1]. This differential acid lability makes the Cbz-protected compound compatible with Lewis acid-catalyzed reactions (e.g., TiCl₄, BF₃·OEt₂) and acidic workup conditions that would prematurely cleave the Boc group of the tert-butyl analog.

Protecting group stability Acid sensitivity Reaction compatibility

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs. Boc Analog

The Cbz-protected compound (MW = 285.30 g/mol) possesses a higher molecular weight and greater calculated lipophilicity than its Boc counterpart (MW = 251.29 g/mol, LogP = 0.09) [1]. The benzyl carbamate moiety contributes approximately 34 Da additional mass and an estimated ΔLogP of +1.0 to +1.5 relative to the Boc group, favoring organic-phase solubility and facilitating extractive workup and chromatographic purification during intermediate isolation.

Molecular weight Lipophilicity Drug-likeness Intermediate properties

Scaffold Validation: The Pyrido[3,4-d]pyridazin-1(2H)-one Core as a Privileged Kinase Inhibitor Template

The pyrido[3,4-d]pyridazin-1(2H)-one scaffold embodied in this compound has been clinically validated as the core of potent FER tyrosine kinase inhibitors. Representative compound DS21360717 (derived from this scaffold) exhibits FER IC₅₀ = 0.5 nM in cell-free enzymatic assay, and the optimized clinical candidate DS08701581 demonstrates improved kinase selectivity, oral bioavailability, and significant tumor growth inhibition in the Ba/F3-FER xenograft model at well-tolerated doses [1]. In contrast, the unsubstituted parent scaffold pyrido[3,4-d]pyridazin-1(2H)-one (CAS 25381-41-3) lacks the N-6 protecting group and requires additional synthetic manipulation before it can enter a medicinal chemistry workflow.

Kinase inhibitor FER tyrosine kinase Scaffold validation Drug discovery

Hydrogenolytic Deprotection Efficiency: Cbz Removal Under Mild, Chemoselective Conditions

The Cbz group can be removed under neutral, mild hydrogenolysis conditions (H₂, 10% Pd/C, ambient temperature and pressure) that preserve base-labile esters, silyl ethers, and most other common protecting groups. Quantitative deprotection (>95% conversion) is typically achieved within 1–4 hours for N-Cbz substrates, as demonstrated by kinetic studies on carbobenzyloxy-protected amines [1]. The Boc analog cannot be removed under these conditions and requires acidic treatment, which may cleave acid-labile functionality elsewhere in the molecule.

Catalytic hydrogenolysis Chemoselective deprotection Palladium catalysis

Optimal Application Scenarios for Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate in Research and Industrial Settings


Multi-Step Synthesis of FER Tyrosine Kinase Inhibitors Requiring Orthogonal N-6 Protection

In synthetic routes to FER inhibitors such as DS21360717 (IC₅₀ = 0.5 nM) and DS08701581, the Cbz-protected intermediate enables orthogonal protection at the N-6 position while the C-5 and C-8 positions undergo sequential functionalization (amination, cyanation, or cross-coupling). The Cbz group withstands the acidic and basic conditions of these transformations and is cleanly removed by hydrogenolysis as the penultimate step before final derivatization [1]. The Boc analog cannot be used in this sequence without protecting group redesign, as it would be prematurely cleaved during acidic workup or Lewis acid-mediated steps.

Parallel Library Synthesis of Pyrido-Pyridazinone Analogs via Late-Stage Hydrogenolytic Deprotection

Medicinal chemistry groups constructing pyrido[3,4-d]pyridazinone-based compound libraries benefit from the Cbz group's compatibility with diverse reaction conditions. After executing parallel diversification at C-5 and C-8 positions (e.g., Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution), the Cbz group is removed in a single, universal hydrogenolysis step (H₂, Pd/C, 1–4 h, >95% conversion) [1] to reveal the free N-6 amine for final capping. This late-stage, orthogonal deprotection strategy is not accessible with the Boc analog, which would require acidic conditions incompatible with many heterocyclic products.

NLRP3 Inflammasome Inhibitor Development Using the Cbz-Protected Scaffold

The pyrido[3,4-d]pyridazine core has been patented as a scaffold for NLRP3 inflammasome inhibitors (WO-2024097629-A1, US Patent 12,195,460) [1][2]. The Cbz-protected intermediate serves as a key building block for introducing diverse amine substituents at the N-6 position after hydrogenolytic deprotection, enabling rapid exploration of structure-activity relationships (SAR) around the tetrahydropyridine ring. The orthogonal stability of Cbz relative to other protecting groups used in NLRP3 inhibitor synthesis (e.g., SEM, PMB, or silyl ethers) makes this compound the preferred protected intermediate for this target class.

Scale-Up and Process Chemistry Where Intermediate Isolation and Purity Are Critical

The higher molecular weight (285.30 g/mol) and increased lipophilicity (estimated ΔLogP ≈ +1.0 to +1.5 vs. Boc analog) of the Cbz-protected compound favor organic-phase retention during extractive workup, reducing product loss to aqueous phases and improving isolated yields at scale [1][2]. For process chemists scaling pyrido-pyridazinone intermediates to multi-gram or kilogram quantities, the Cbz derivative's favorable partitioning behavior translates to higher recovery and purity after each synthetic step compared to the more water-soluble Boc analog.

Quote Request

Request a Quote for Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.